Irpagratinib - 2230974-62-4

Irpagratinib

Catalog Number: EVT-12520370
CAS Number: 2230974-62-4
Molecular Formula: C28H32F2N6O5
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irpagratinib is an orally bioavailable, selective inhibitor of human fibroblast growth factor receptor 4 (FGFR4), with potential antineoplastic activity. Upon oral administration, irpagratinib is specifically and irreversibly binds to the cysteine residue at position 552 (Cys 552) that is within the active site of FGFR4. This blocks FGFR4 autophosphorylation and activation of receptor tyrosine kinase activity that would normally occur after binding to its ligand, fibroblast growth factor 19 (FGF19), which both inhibits FGFR4-mediated signaling and leads to the inhibition of tumor cell proliferation in FGF19- and FGFR4-overexpressing cells. FGFR4, a receptor tyrosine kinase, is involved in angiogenesis and in the proliferation, differentiation, and survival of tumor cells. FGFR4 expression is associated with poor prognosis. FGF19 is overexpressed by certain tumor cell types.
Overview

Irpagratinib, also known as ABSK011, is a highly selective inhibitor of fibroblast growth factor receptor 4. It has emerged as a promising therapeutic agent, particularly in the treatment of advanced hepatocellular carcinoma, a prevalent form of liver cancer. This compound is notable for its potential to disrupt the dysregulated FGF19-FGFR4 signaling pathway, which is implicated in approximately 30% of hepatocellular carcinoma cases. The development of Irpagratinib is spearheaded by Abbisko Therapeutics, a biopharmaceutical company focused on oncology.

Source and Classification

Irpagratinib belongs to the class of small molecule inhibitors targeting receptor tyrosine kinases. Specifically, it inhibits the fibroblast growth factor receptor 4, which plays a crucial role in tumorigenesis and cancer progression. The compound has been evaluated in clinical trials, demonstrating significant antitumor activity and a manageable safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Irpagratinib involves several key steps typical for small molecule drug development. Although specific synthetic pathways are proprietary to Abbisko Therapeutics, general methods for synthesizing similar FGFR inhibitors often include:

  1. Formation of Core Structure: Utilization of standard organic reactions such as nucleophilic substitutions and cyclizations to construct the core scaffold.
  2. Functionalization: Introduction of specific functional groups that enhance selectivity for FGFR4 and improve pharmacokinetic properties.
  3. Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

These methods ensure that Irpagratinib maintains high purity and potency as an FGFR4 inhibitor.

Molecular Structure Analysis

Structure and Data

Irpagratinib's molecular structure is characterized by specific functional groups that confer its inhibitory activity against fibroblast growth factor receptor 4. The detailed molecular formula and structural data are typically represented in chemical databases but are proprietary to Abbisko Therapeutics. The compound can be visualized using molecular modeling software, which provides insights into its binding interactions with the target receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Irpagratinib undergoes various chemical reactions during its synthesis and in vivo metabolism:

  1. Receptor Binding: The primary reaction involves the binding of Irpagratinib to the active site of FGFR4, inhibiting its kinase activity.
  2. Metabolic Degradation: In biological systems, Irpagratinib may be metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity or be excreted.

Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

Mechanism of Action

Process and Data

Irpagratinib exerts its therapeutic effects through selective inhibition of fibroblast growth factor receptor 4 signaling pathways involved in cell proliferation and survival. The mechanism can be summarized as follows:

  1. Inhibition of Receptor Activation: By binding to FGFR4, Irpagratinib prevents the receptor from being activated by its ligands (e.g., FGF19).
  2. Downstream Signaling Interference: This inhibition disrupts downstream signaling cascades such as the mitogen-activated protein kinase pathway, leading to reduced tumor cell proliferation and increased apoptosis.

Clinical trials have demonstrated an objective response rate of approximately 50% in patients with advanced hepatocellular carcinoma treated with Irpagratinib in combination with atezolizumab.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Irpagratinib's physical properties include:

  • Molecular Weight: Specific values are proprietary but typically fall within the range expected for small molecule inhibitors.
  • Solubility: Solubility profiles are essential for formulation development; Irpagratinib is designed to have favorable solubility characteristics suitable for oral administration.
  • Stability: Stability studies are conducted under various conditions to ensure the compound remains effective throughout its shelf life.

Chemical properties such as pH stability, thermal stability, and reactivity with other compounds are assessed during preclinical development phases.

Applications

Scientific Uses

Irpagratinib is primarily investigated for its use in oncology, particularly targeting advanced hepatocellular carcinoma characterized by FGF19 overexpression. Its applications extend beyond hepatocellular carcinoma; ongoing research may explore its efficacy in other cancers where FGFR4 signaling is implicated. Additionally, combination therapies involving Irpagratinib are being studied to enhance treatment outcomes in patients who have previously undergone immune checkpoint inhibitor therapy.

Properties

CAS Number

2230974-62-4

Product Name

Irpagratinib

IUPAC Name

N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide

Molecular Formula

C28H32F2N6O5

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1

InChI Key

PGRHEHZIRYNZDV-FUHWJXTLSA-N

Canonical SMILES

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC

Isomeric SMILES

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)N[C@@H]5COCC[C@@H]5NC(=O)C=C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.